molecular formula C15H12BrN5O2 B2433491 5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide CAS No. 1903722-20-2

5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

Cat. No.: B2433491
CAS No.: 1903722-20-2
M. Wt: 374.198
InChI Key: OMHFRQDVOVMQQZ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps. One common approach is to start with the bromination of nicotinamide, followed by the introduction of the triazine ring through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
  • 5-chloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

Uniqueness

5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is unique due to the presence of both a bromine atom and a nicotinamide moiety, which can enhance its biological activity and specificity compared to similar compounds

Properties

IUPAC Name

5-bromo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O2/c16-11-7-10(8-17-9-11)14(22)18-5-6-21-15(23)12-3-1-2-4-13(12)19-20-21/h1-4,7-9H,5-6H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHFRQDVOVMQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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